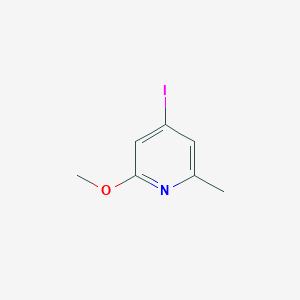

4-Iodo-2-methoxy-6-methylpyridine

CAS No.:

Cat. No.: VC17555778

Molecular Formula: C7H8INO

Molecular Weight: 249.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8INO |

|---|---|

| Molecular Weight | 249.05 g/mol |

| IUPAC Name | 4-iodo-2-methoxy-6-methylpyridine |

| Standard InChI | InChI=1S/C7H8INO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 |

| Standard InChI Key | JAILFRXPTGCDEZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=N1)OC)I |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular structure is defined by its pyridine backbone, with substituents influencing both electronic and steric properties. Key parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.05 g/mol | |

| Density | Not reported | - |

| Melting/Boiling Points | Not reported | - |

The iodine atom at the 4-position enhances electrophilicity, making the compound amenable to Suzuki-Miyaura and Ullmann-type couplings. The methoxy group at the 2-position contributes electron-donating effects, while the methyl group at the 6-position introduces steric hindrance .

Spectroscopic Data

While explicit spectroscopic data (e.g., NMR, IR) are unavailable in the cited sources, the structural analogs suggest characteristic peaks:

-

NMR: Aromatic protons near δ 6.5–8.5 ppm, methoxy singlet at δ ~3.8 ppm, and methyl group at δ ~2.5 ppm.

-

NMR: Pyridine carbons between 120–150 ppm, methoxy carbon at ~55 ppm, and methyl carbon at ~20 ppm .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-Iodo-2-methoxy-6-methylpyridine involves multi-step halogenation and functionalization processes. A representative pathway, inferred from related triazine derivatives , includes:

-

Diazotization and Halogenation:

-

Purification:

-

Column chromatography or recrystallization to isolate the product.

-

Reaction conditions typically involve temperatures between and , with inert solvents like dichloromethane or tetrahydrofuran .

Industrial Production Challenges

Scalability requires optimizing iodine sourcing and minimizing byproducts. Continuous flow reactors may enhance yield consistency, though industrial data remain proprietary .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its iodine substituent enables palladium-catalyzed cross-couplings to generate biaryl structures common in drug candidates .

Agrochemical Development

Analogous to patented triazine herbicides , 4-Iodo-2-methoxy-6-methylpyridine may act as a scaffold for sulfonylurea herbicides, though direct evidence is limited.

Material Science

Potential use in organic semiconductors is theorized due to its electron-deficient pyridine core, but experimental validation is pending .

| Hazard Category | Signal Word | H-Statements |

|---|---|---|

| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed |

| Skin Irritation | Warning | H315: Causes skin irritation |

| Eye Damage | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | Warning | H335: May cause respiratory irritation |

Precautionary Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

-

Storage: Keep in a cool, dry place away from oxidizing agents.

Comparative Analysis with Related Compounds

Structural Analogues

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 4-Iodo-2-methoxypyridine | Lacks methyl group at 6-position | Higher electrophilicity |

| 2-Methoxy-6-methylpyridine | Lacks iodine substituent | Limited cross-coupling utility |

The methyl group in 4-Iodo-2-methoxy-6-methylpyridine reduces ring flexibility, potentially enhancing stereoselectivity in reactions .

Future Research Directions

-

Thermodynamic Studies: Determine melting/boiling points and solubility parameters.

-

Catalytic Applications: Explore use in C–H activation reactions.

-

Toxicological Profiling: Assess chronic exposure risks in industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume